molecular formula C16H12FNO5 B2756535 methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-13-5

methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No. B2756535
CAS RN: 338778-13-5
M. Wt: 317.272
InChI Key: ZULOOWGURHYWAG-UHFFFAOYSA-N
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Description

The compound “methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate” is a complex organic molecule that contains several functional groups. These include a methyl ester group (-COOCH3), a methoxymethyl group (-CH2OCH3), a ketone group (=O), and a fluorine atom. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Fluorinated pyridines, for example, can be synthesized using a variety of methods, as described in the literature .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a chromeno[2,3-b]pyridine core suggests a polycyclic structure with both aromatic and non-aromatic rings. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis or transesterification, the ketone could be reduced to an alcohol, and the fluorine atom could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound can be utilized in the synthesis of fused heterocycles, which are rings of atoms where at least one atom is different from the others, typically involving carbon and another element like nitrogen or oxygen . These structures are significant in pharmaceutical research due to their biological activities.

Pharmaceutical Drug Development

The structural complexity of this compound suggests potential utility in drug development. Its framework is similar to that found in quinolones, a class of compounds known for their pharmaceutical applications, including antibacterial properties .

Biological Activity Studies

The compound’s structure, featuring a chromeno[2,3-b]pyridine moiety, indicates it could be active in biological systems. Research into its activity could lead to the discovery of new biological pathways or therapeutic targets .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. This could involve binding to a specific protein or enzyme, altering cell membrane permeability, or a number of other potential mechanisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is reactive, it could pose a risk of chemical burns or reactions. Proper handling and storage procedures should be followed to minimize these risks .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise as a pharmaceutical, for example, future research could involve preclinical testing and eventually clinical trials .

properties

IUPAC Name

methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO5/c1-21-7-12-9(16(20)22-2)6-11-14(19)10-5-8(17)3-4-13(10)23-15(11)18-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULOOWGURHYWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331339
Record name methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

CAS RN

338778-13-5
Record name methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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